5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol
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Overview
Description
MMV000760 is a compound included in the open-access Medicines for Malaria Venture (MMV) malaria box, which contains a collection of compounds with potential antimalarial activity . This compound has shown promising results in various scientific studies, particularly in the field of parasitology.
Chemical Reactions Analysis
MMV000760 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Scientific Research Applications
Mechanism of Action
The mechanism of action of MMV000760 involves its interaction with specific molecular targets and pathways within the parasite cells. The compound is believed to interfere with essential biological processes, leading to the inhibition of parasite growth and proliferation. the exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
MMV000760 can be compared with other similar compounds included in the MMV malaria box. For instance, compounds such as MMV666022 and MMV666054 have shown similar antimalarial activities These compounds share structural similarities with MMV000760, but they may differ in their potency, selectivity, and mechanism of action
Conclusion
MMV000760 is a promising compound with significant potential in scientific research, particularly in the field of parasitology. Its preparation methods, chemical reactions, and mechanism of action are subjects of ongoing research. The compound’s unique properties and applications make it a valuable tool for studying and combating parasitic diseases.
Biological Activity
5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol is a synthetic compound belonging to the class of quinoline derivatives. Its biological activity has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the compound's biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom at the 5-position of the quinoline ring and a piperazine moiety substituted with a 2-fluorophenyl group. This unique arrangement contributes to its biological activity.
Chemical Formula : C17H19BrFN3O
IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for several derivatives are summarized in Table 1.
Compound | Target Strain | MIC (µM) |
---|---|---|
This compound | MRSA | 3.13 |
Other Quinoline Derivative | E. coli | 6.25 |
Norfloxacin | MRSA | 0.78 |
The compound's mechanism involves inhibition of bacterial protein synthesis and interference with nucleic acid production pathways, leading to bactericidal effects .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that it can induce apoptosis in various cancer cell lines, including MCF7 breast cancer cells. The effectiveness was measured using flow cytometry, which showed a dose-dependent increase in apoptotic cells.
Case Study : A study examined the effects of this compound on tumor-bearing mice, revealing significant suppression of tumor growth compared to control groups. The IC50 values for different cell lines were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF7 | 25.72 |
U87 | 45.20 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical biological pathways. The binding affinity to these targets modulates their activity, leading to observed therapeutic effects.
Interaction with Biological Macromolecules
The compound acts as a tool in chemical biology for studying interactions between small molecules and biological macromolecules. Its structure allows it to bind effectively to various enzymes and receptors, influencing their function and potentially leading to therapeutic outcomes .
Properties
Molecular Formula |
C20H19BrFN3O |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-bromo-7-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H19BrFN3O/c21-16-12-14(20(26)19-15(16)4-3-7-23-19)13-24-8-10-25(11-9-24)18-6-2-1-5-17(18)22/h1-7,12,26H,8-11,13H2 |
InChI Key |
VNMWKWVDDVPSBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Br)C4=CC=CC=C4F |
Origin of Product |
United States |
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